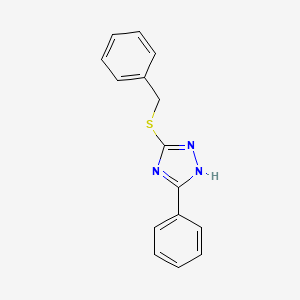
4-(6-methyl-2-phenyl-4-pyrimidinyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Anticancer Research
Pyrimidine derivatives are known for their anticancer properties. They can act as antimetabolites , interfering with DNA synthesis and function. This compound, with its pyrimidine base, may be involved in the synthesis of drugs targeting myeloid leukemia, breast cancer, and idiopathic pulmonary fibrosis . The morpholine ring could potentially enhance solubility and membrane permeability, making it a valuable candidate for drug development.
Antimicrobial and Antifungal Applications
The pyrimidine moiety is also associated with antimicrobial and antifungal activities. The compound could be synthesized into drugs that target a broad spectrum of bacterial and fungal pathogens, addressing issues like drug resistance .
Cardiovascular Therapeutics
Pyrimidine-based compounds have been utilized as cardiovascular agents, particularly as antihypertensives. The structural features of 4-(6-methyl-2-phenyl-4-pyrimidinyl)morpholine might be exploited to develop new drugs that can manage blood pressure and treat related cardiovascular diseases .
Neuroprotection and Ocular Therapies
Research suggests that pyrimidine derivatives can contribute to neuroprotection, particularly in the context of retinal ganglion cell health. This compound could be part of therapeutic strategies aimed at vascular relaxation in ocular ciliary arteries, potentially benefiting patients with glaucoma or other eye-related conditions .
Anti-inflammatory and Analgesic Properties
The compound’s framework is conducive to anti-inflammatory and analgesic activities. It could be synthesized into medications that alleviate pain and reduce inflammation, possibly without the side effects associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .
Antidiabetic Agents
Pyrimidine derivatives have been explored for their potential as antidiabetic agents. The specific structure of This compound might be harnessed to develop new treatments for diabetes, possibly acting as DPP-IV inhibitors or modulating other relevant pathways .
Antiviral Research
Given the ongoing need for effective antiviral drugs, this compound’s pyrimidine core could be significant in the development of treatments for various viral infections. Its potential to act against HIV and other viruses has been noted in the literature .
Hair Disorders Treatment
Lastly, the compound’s unique structure could be useful in treating hair disorders. Pyrimidine derivatives have shown activity in this area, and further research could lead to new treatments for conditions like alopecia .
Propriétés
IUPAC Name |
4-(6-methyl-2-phenylpyrimidin-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-12-11-14(18-7-9-19-10-8-18)17-15(16-12)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVARHXQTPDTPEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-{(3S*,4R*)-4-isopropyl-1-[(5-methyl-1H-pyrazol-1-yl)acetyl]-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5625600.png)
![2-(3-phenylpropyl)-8-D-threonyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5625603.png)
![3-({1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}oxy)pyridine](/img/structure/B5625609.png)

![2,3-dihydro-1-benzofuran-7-yl{4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazin-1-yl}acetic acid](/img/structure/B5625625.png)
![N-(4-isopropylphenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5625626.png)

![N-({5-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methyl)cyclobutanecarboxamide](/img/structure/B5625643.png)
![(1S*,5R*)-N-methyl-N-phenyl-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5625650.png)
![2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B5625666.png)
![methyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5625669.png)
![1-(4-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5625685.png)
![3-chloro-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]benzamide](/img/structure/B5625697.png)